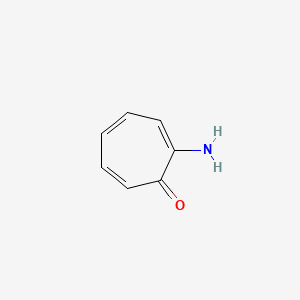

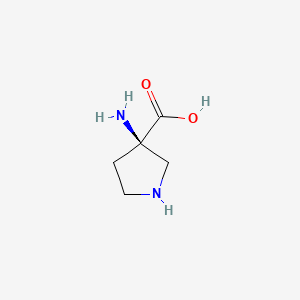

2-Amino-2,4,6-cycloheptatrien-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tropones has been explored through various methods. For example, the direct synthesis of tropones from preorganized triynes through a rhodium-catalyzed domino strategy allows one-pot access to fully substituted tropones, indicating a method that might be adaptable for the synthesis of 2-Amino-2,4,6-cycloheptatrien-1-one (Salacz et al., 2018).

Molecular Structure Analysis

The molecular structure of tropones, and by extension, 2-Amino-2,4,6-cycloheptatrien-1-one, is characterized by a seven-membered ring that imparts unique electronic and steric properties. The presence of an amino group at the 2-position likely affects the electronic distribution across the ring, influencing its reactivity and chemical behavior.

Chemical Reactions and Properties

Tropones undergo a variety of chemical reactions, including cycloadditions and transformations into different heterocyclic compounds. The amino group in 2-Amino-2,4,6-cycloheptatrien-1-one would be expected to participate in or influence reactions such as nucleophilic substitutions or condensations, given its electron-donating nature (Kaasik et al., 2023).

Applications De Recherche Scientifique

Buchner Reaction and Azirine Modification

In the field of organic chemistry, 2-Amino-2,4,6-cycloheptatrien-1-one has been utilized in the Buchner reaction of 2-(diazoacetyl)-2H-azirines with benzene, leading to the synthesis of 2-(cyclohepta-2,4,6-trien-1-yl)-2H-azirines. These compounds were further used to prepare isoxazoles and α-(cyclohepta-2,4,6-triene-1-ylcarbonyl)-1H-pyrroles. This research highlights the molecule's versatility in synthesizing nitrogen heterocyclic scaffolds, essential in pharmaceutical and material sciences (Galenko et al., 2021).

Synthesis of Cycloheptatrienethione

Another significant application of 2-Amino-2,4,6-cycloheptatrien-1-one is in the synthesis of cycloheptatrienethione. This process involves the reaction of tropone with phosphorus pentasulfide, demonstrating the compound's role in creating novel chemical entities with potential industrial and medicinal uses (Dugger & Dreiding, 1976).

Polyheterocyclic Tropones Synthesis

The molecule is also crucial in the synthesis of polyheterocyclic tropones through a [2 + 2 + 2 + 1] carbonylative cycloaddition of triynes. This synthesis represents a significant advancement in organic chemistry, offering a pathway to complex molecular structures that could have implications in various scientific domains, such as drug discovery and materials science (Salacz et al., 2018).

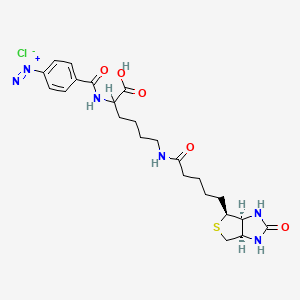

Amino Acid Labeling

2-Amino-2,4,6-cycloheptatrien-1-one also finds application in biochemistry, particularly in the labeling of amino acids and peptides. This process involves photolytic coupling reactions in aqueous solutions, demonstrating its utility in biological research and potentially in the development of new diagnostic tools (Barton et al., 1995).

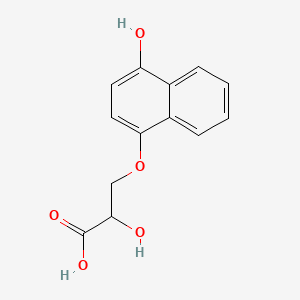

Ugi-Smiles Coupling Reaction

Moreover, the compound is used in the Ugi-Smiles coupling reaction with tropolone, isocyanides, primary amines, and aldehydes. This process efficiently synthesizes 2-(N,N-dialkylamino)-2,4,6-cycloheptatrien-1-one derivatives, underlining its importance in multicomponent organic synthesis (Massoudi et al., 2012).

Safety and Hazards

When handling 2-Amino-2,4,6-cycloheptatrien-1-one, it’s important to avoid dust formation and avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

2-aminocyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOPKWFBKZTUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955133 | |

| Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2,4,6-cycloheptatrien-1-one | |

CAS RN |

6264-93-3, 33504-43-7 | |

| Record name | 2-Amino-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2,4,6-cyclohepta-trien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033504437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2,3-dihydro-3-[(4-methylpiperazinyl)methyl]-2-phenyl-1,5-benzothiazepin-4(5H)-one](/img/structure/B1221397.png)